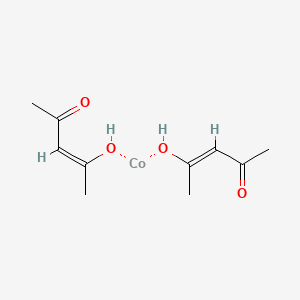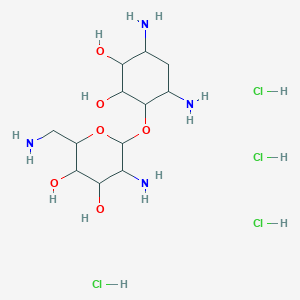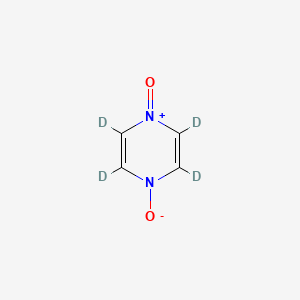
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is a deuterated derivative of pyrazine, characterized by the replacement of hydrogen atoms with deuterium.
Métodos De Preparación
The synthesis of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide typically involves the deuteration of pyrazine derivatives. One common method includes the use of deuterated reagents in a controlled environment to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Análisis De Reacciones Químicas
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation and increasing its efficacy in biological systems .
Comparación Con Compuestos Similares
Compared to other pyrazine derivatives, 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is unique due to its deuterium content, which imparts distinct chemical and physical properties. Similar compounds include:
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound with applications in synthetic chemistry and materials science.
2,3,5,6-Tetrachloro-4-oxidopyrazin-1-ium 1-oxide: A chlorinated derivative with different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its stability and utility in various scientific research fields.
Propiedades
Fórmula molecular |
C4H4N2O2 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
Clave InChI |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C([N+](=O)C(=C(N1[O-])[2H])[2H])[2H] |
SMILES canónico |
C1=C[N+](=O)C=CN1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


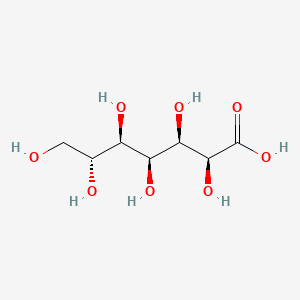

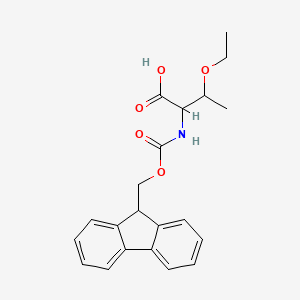
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
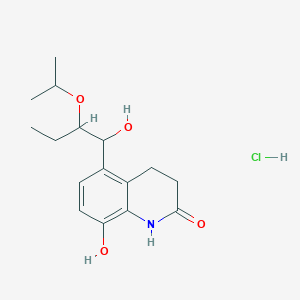
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
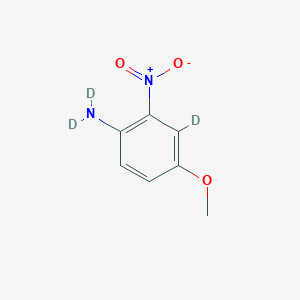
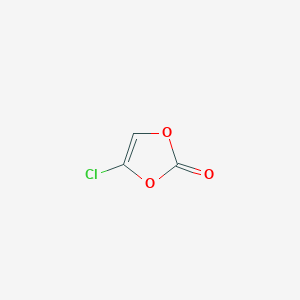

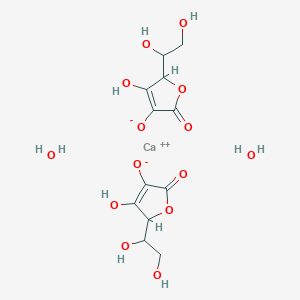
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)

